

Spectroscopic Profile of 2-Iodohexadecan-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 2-Iodohexadecan-1-ol

Cat. No.: B137664

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Iodohexadecan-1-ol**, a significant fatty alcohol derivative used in various research and development applications, including as a synthetic intermediate in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed spectroscopic information and the methodologies for its acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the predicted proton (^1H) and carbon-13 (^{13}C) NMR data for **2-Iodohexadecan-1-ol**.

^1H NMR Spectroscopy

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Table 1: Predicted ^1H NMR Data for **2-Iodohexadecan-1-ol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.25	m	1H	H-2
~3.70	dd	1H	H-1a
~3.60	dd	1H	H-1b
~1.85	m	2H	H-3
~1.25	br s	26H	H-4 to H-15
~0.88	t	3H	H-16
~1.50	br s	1H	-OH

^{13}C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of a molecule.

Table 2: Predicted ^{13}C NMR Data for **2-Iodoheptadecan-1-ol**

Chemical Shift (δ) ppm	Assignment
~70.5	C-1
~55.0	C-2
~40.0	C-3
~31.9	C-14
~29.7 - ~29.4	C-4 to C-13
~22.7	C-15
~14.1	C-16

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Data for **2-Iodohexadecan-1-ol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	O-H stretch (alcohol)
~2920, ~2850	Strong	C-H stretch (alkane)
~1465	Medium	C-H bend (alkane)
~1050	Strong	C-O stretch (primary alcohol)
~590	Medium	C-I stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Predicted Mass Spectrometry Data for **2-Iodohexadecan-1-ol**

m/z Ratio	Relative Intensity	Assignment
368.16	Low	[M] ⁺ (Molecular Ion)
350.15	Moderate	[M - H ₂ O] ⁺
241.19	High	[M - I] ⁺
223.18	High	[M - I - H ₂ O] ⁺
43.05	High	[C ₃ H ₇] ⁺ (and other smaller alkyl fragments)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

- Instrumentation: A Bruker Avance III HD 500 MHz NMR spectrometer or equivalent.
- Sample Preparation: Approximately 10-20 mg of **2-Iodohehexadecan-1-ol** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- ^1H NMR Acquisition: The proton spectrum is acquired using a standard pulse program. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
- ^{13}C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (typically 1024 or more) is required due to the low natural abundance of ^{13}C .

IR Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or equivalent.
- Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Alternatively, for a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
- Data Acquisition: The spectrum is typically recorded from 4000 cm^{-1} to 400 cm^{-1} . The background spectrum of the empty ATR crystal or the pure KBr pellet is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

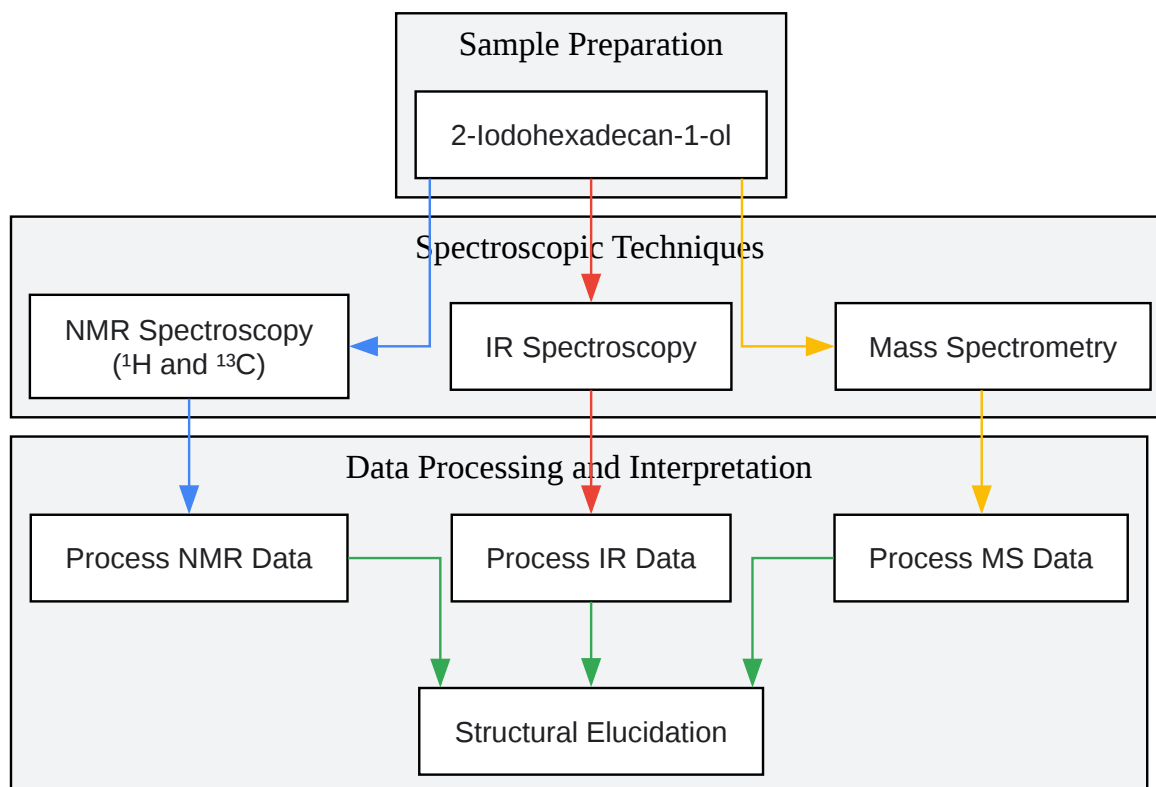
Mass Spectrometry

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source, such as an Agilent 7890B GC system coupled to a 5977A MSD.

- **Sample Preparation:** A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or hexane.
- **GC Separation:** A small volume (typically 1 μL) of the prepared solution is injected into the GC. The sample is vaporized and carried by a carrier gas (usually helium) through a capillary column (e.g., HP-5ms). A temperature program is used to separate the components of the sample, with the oven temperature starting at a low value and ramping up to a higher temperature.
- **MS Detection:** As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio and detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Iodoheptadecan-1-ol**.



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Caption: General workflow for spectroscopic analysis.

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